![molecular formula C13H18N4O7 B14003066 2-[2-Acetyloxyethyl-[2-(2-nitroimidazol-1-yl)acetyl]amino]ethyl acetate CAS No. 81892-64-0](/img/structure/B14003066.png)
2-[2-Acetyloxyethyl-[2-(2-nitroimidazol-1-yl)acetyl]amino]ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole-1-acetamide, N,N-bis[2-(acetyloxy)ethyl]-2-nitro- is a complex organic compound belonging to the class of nitroaromatic compounds. These compounds are characterized by the presence of a nitro group (NO2) attached to an aromatic ring. The imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, is a key component of this compound. Imidazole derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 1H-Imidazole-1-acetamide, N,N-bis[2-(acetyloxy)ethyl]-2-nitro- involves several steps, starting with the formation of the imidazole ring. One common method for synthesizing imidazoles is the cyclization of amido-nitriles. This reaction typically involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity, often using continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
1H-Imidazole-1-acetamide, N,N-bis[2-(acetyloxy)ethyl]-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions, using reagents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Hydrolysis: The acetyloxy groups can be hydrolyzed to form hydroxyl groups under acidic or basic conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole-1-acetamide, N,N-bis[2-(acetyloxy)ethyl]-2-nitro- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: Imidazole derivatives are known for their biological activity, including antimicrobial, antifungal, and anticancer properties. This compound may be studied for its potential therapeutic effects.
Medicine: The compound’s biological activity makes it a candidate for drug development, particularly in designing new pharmaceuticals targeting specific diseases.
Industry: Imidazole derivatives are used in the production of agrochemicals, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1H-Imidazole-1-acetamide, N,N-bis[2-(acetyloxy)ethyl]-2-nitro- involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The acetamide and acetyloxyethyl groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules .
Vergleich Mit ähnlichen Verbindungen
1H-Imidazole-1-acetamide, N,N-bis[2-(acetyloxy)ethyl]-2-nitro- can be compared with other imidazole derivatives, such as:
1H-Imidazole-1-acetamide: Lacks the nitro and acetyloxyethyl groups, resulting in different chemical and biological properties.
N,N-bis(2-hydroxyethyl)-2-nitroimidazole: Similar structure but with hydroxyl groups instead of acetyloxy groups, affecting its reactivity and solubility.
2-Nitroimidazole: A simpler compound with only the nitro group, used as a radiosensitizer in cancer therapy.
The uniqueness of 1H-Imidazole-1-acetamide, N,N-bis[2-(acetyloxy)ethyl]-2-nitro- lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
81892-64-0 |
|---|---|
Molekularformel |
C13H18N4O7 |
Molekulargewicht |
342.30 g/mol |
IUPAC-Name |
2-[2-acetyloxyethyl-[2-(2-nitroimidazol-1-yl)acetyl]amino]ethyl acetate |
InChI |
InChI=1S/C13H18N4O7/c1-10(18)23-7-5-15(6-8-24-11(2)19)12(20)9-16-4-3-14-13(16)17(21)22/h3-4H,5-9H2,1-2H3 |
InChI-Schlüssel |
QOZCPPSJSOBKQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCN(CCOC(=O)C)C(=O)CN1C=CN=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-N-(2-{4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carbonyl)sulfamoyl]phenyl}ethyl)pyrazine-2-carboxamide](/img/structure/B14002988.png)
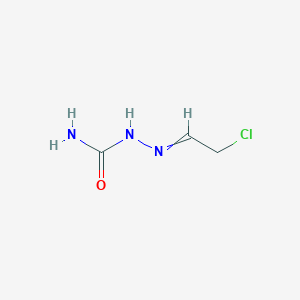
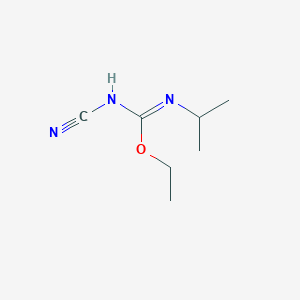
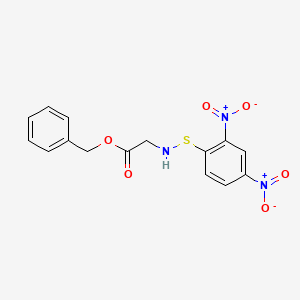
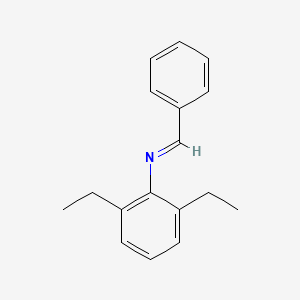
![3-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-1-hydroxy-propane-1-sulfonic acid](/img/structure/B14003021.png)
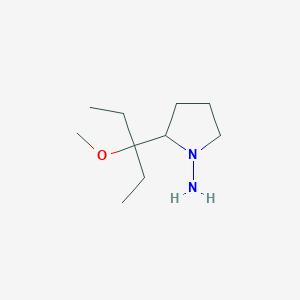
![3-fluoro-N'-{[5-(2-pyridinylsulfanyl)-2-furyl]methylene}benzohydrazide](/img/structure/B14003034.png)

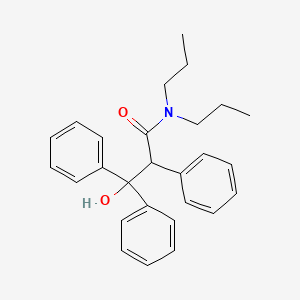
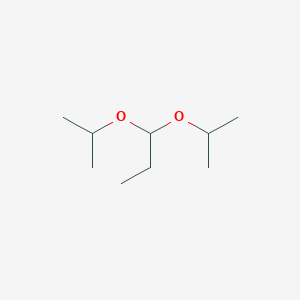
![Ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate](/img/structure/B14003046.png)
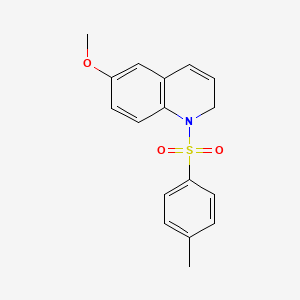
![2-[4-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol](/img/structure/B14003061.png)
